5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Description
Propriétés
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-4-3-5-16(25)10-14)29-23(18)27-22(28-29)15-6-8-17(9-7-15)30(31)32/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTPMQZURQGTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of 8,9-Dimethoxyquinazolin-4-one
The quinazoline core is synthesized from anthranilic acid derivatives. A modified Gould-Jacobs reaction is employed:
- Methylation : Anthranilic acid is methylated using dimethyl sulfate in alkaline conditions to yield methyl anthranilate.
- Nitration : Selective nitration at the 4-position using fuming nitric acid in sulfuric acid introduces the nitro group.
- Reduction and Cyclization : The nitro group is reduced to an amine using hydrogen/Pd-C, followed by cyclization with formic acid to form 8,9-dimethoxyquinazolin-4-one.
Key Reaction :
$$
\text{Anthranilic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{(CH}3\text{)}2\text{SO}4} \text{Methyl anthranilate} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{Nitro derivative} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{Reduction}} \text{Amino intermediate} \xrightarrow{\text{HCOOH}} \text{8,9-Dimethoxyquinazolin-4-one}
$$
Formation of the Triazolo[1,5-c]quinazoline System
Hydrazide Formation
The quinazolin-4-one is converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol:
$$
\text{8,9-Dimethoxyquinazolin-4-one} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\Delta, \text{EtOH}} \text{8,9-Dimethoxyquinazolin-4-hydrazide}
$$
Cyclization to Triazoloquinazoline
Cyclization is achieved using phosphorus oxychloride (POCl$$3$$), which facilitates intramolecular dehydration:
$$
\text{Hydrazide} + \text{POCl}3 \xrightarrow{\Delta} \text{Triazolo[1,5-c]quinazoline}
$$
Optimization Note : Excess POCl$$_3$$ (10 mL per 5 mmol substrate) and reflux for 6 hours yield 75–80% product.
Introduction of the 4-Nitrophenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling attaches the 4-nitrophenyl group to position 2 of the triazoloquinazoline:
$$
\text{Triazoloquinazoline} + \text{4-Nitrophenylboronic acid} \xrightarrow[\text{Na}2\text{CO}3]{\text{Pd(PPh}3\text{)}4, \text{DME}} \text{2-(4-Nitrophenyl)triazoloquinazoline}
$$
Conditions : DME solvent, 80°C, 12 hours, 65% yield.
Sulfanyl Group Installation
Nucleophilic Substitution at Position 5
The 5-chloro intermediate reacts with 3-fluorobenzyl mercaptan under basic conditions:
$$
\text{5-Chlorotriazoloquinazoline} + \text{3-Fluorobenzylthiol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{5-[(3-Fluorophenyl)methyl]sulfanyl derivative}
$$
Optimization :
- Base : Potassium carbonate (2 equiv) in DMF at 60°C for 8 hours.
- Yield : 70–75% after recrystallization from ethanol.
Final Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (500 MHz, DMSO-$$d6$$): δ 8.72 (s, 1H, triazole-H), 8.35 (d, $$J = 8.5$$ Hz, 2H, nitroaryl-H), 7.89 (d, $$J = 8.5$$ Hz, 2H, nitroaryl-H), 6.95–7.05 (m, 4H, fluorophenyl-H), 4.32 (s, 2H, SCH$$2$$), 3.92 (s, 6H, OCH$$_3$$).
- IR (KBr): 1530 cm$$^{-1}$$ (NO$$_2$$), 1250 cm$$^{-1}$$ (C-F), 1050 cm$$^{-1}$$ (C-S).
X-ray Crystallography
Single-crystal X-ray analysis confirms the dihedral angle between the triazoloquinazoline core and 4-nitrophenyl group (86.83°), aligning with similar structures.
Challenges and Alternative Routes
Regioselectivity in Cyclization
Competing pathways during triazole formation may yieldtriazolo[1,5-a]quinazoline isomers. Using POCl$$_3$$ as a cyclizing agent suppresses side products.
Sulfanyl Group Stability
Thiols are prone to oxidation; thus, reactions are conducted under nitrogen atmosphere with antioxidant additives (e.g., BHT).
Analyse Des Réactions Chimiques
5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic derivatives.
Applications De Recherche Scientifique
5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Chemical Research: The compound is used as a building block in the synthesis of other complex organic molecules and heterocyclic compounds.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and regulation
Activité Biologique
5-{[(3-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Fluorophenyl group : Enhances lipophilicity and potential interaction with biological targets.
- Methoxy substituents : May contribute to the modulation of biological activity through electronic effects.
- Nitrophenyl moiety : Often associated with increased reactivity and potential for bioactivity.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit various biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, derivatives similar to 5-{[(3-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline have shown significant cytotoxicity against various cancer cell lines. Notably:
- IC50 values : The compound's derivatives often exhibit IC50 values in the low micromolar range against specific cancer cell lines (e.g., HCT-116 and MCF-7) .
- Mechanism of action : These compounds frequently induce apoptosis and cell cycle arrest in cancer cells, particularly at the G1 phase .
Case Studies and Research Findings
- Cytotoxicity Studies :
-
Mechanistic Insights :
- Investigations into the mechanism revealed that the compound triggers apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) . Flow cytometry analysis showed increased annexin V positive cells in treated groups compared to controls.
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound | Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| 5-{...} | Cytotoxicity | HCT-116 | 5.40 | Induces apoptosis |
| 5-{...} | Antimicrobial | Various Pathogens | TBD | Membrane disruption |
| 5-{...} | Enzyme Inhibition | EGFR/VEGFR | TBD | Competitive inhibition |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Key Observations :
Halogenated benzylsulfanyl groups (e.g., 2,4-dichloro in ) correlate with antifungal activity, likely due to increased lipophilicity and membrane penetration.
Impact of Methoxy Groups: The 8,9-dimethoxy configuration in the target compound and improves solubility in polar solvents (e.g., DMF, ethanol), which is critical for bioavailability .
Role of Sulfur: Sulfur-containing derivatives (e.g., 3-fluorobenzylsulfanyl) show enhanced binding to biological targets, such as fungal enzymes (Candida albicans) or cancer cell receptors, compared to non-sulfur analogues .
Photophysical Properties :
- Biphenyl-substituted triazoloquinazolines (e.g., 5a in ) exhibit strong fluorescence (λem = 450–500 nm), whereas the target compound’s 4-nitrophenyl group may quench fluorescence due to electron withdrawal.
Q & A
Q. What are the optimal synthetic protocols for preparing 5-{[(3-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclocondensation of substituted quinazolines with thiol-containing intermediates. Key steps include nucleophilic substitution at the sulfur atom and optimization of cyclization conditions. For example, analogous triazoloquinazoline derivatives are synthesized via refluxing in aprotic solvents (e.g., THF or DMF) with palladium catalysts to enhance yields . Critical parameters include reaction temperature (110–130°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification often employs column chromatography, followed by characterization via NMR and LC-MS to confirm structural integrity .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : To verify substituent positions (e.g., methoxy, fluorophenyl, and nitro groups) through characteristic chemical shifts (e.g., 8.5–9.0 ppm for nitroaromatic protons) .
- LC-MS : To confirm molecular weight (e.g., [M+H] peaks) and detect impurities .
- Elemental Analysis : To validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
- X-ray Crystallography (if crystals are obtainable): For definitive confirmation of the 3D structure and intramolecular interactions .
Advanced Research Questions
Q. What strategies can address discrepancies in reported biological activity data for triazoloquinazoline derivatives?
- Methodological Answer : Contradictions in pharmacological data (e.g., IC values) may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound stability. To resolve these:
- Standardize Assays : Use identical cell lines (e.g., HEK293 or HeLa) and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Stability Studies : Perform HPLC or LC-MS to monitor compound degradation under physiological conditions (pH 7.4, 37°C) .
- Dose-Response Curves : Generate data across ≥5 concentrations to ensure reproducibility .
Q. How can the electronic effects of substituents (e.g., nitro, methoxy) on the triazoloquinazoline core be systematically studied?
- Methodological Answer : Employ computational and experimental approaches:
- DFT Calculations : Analyze electron density maps to predict reactivity at specific positions (e.g., nitro group as an electron-withdrawing moiety) .
- Hammett Substituent Constants : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) to quantify electronic effects .
- Comparative Synthesis : Synthesize analogs with varying substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) and compare their physicochemical properties (e.g., logP, solubility) .
Q. What experimental designs are recommended for optimizing reaction yields in multi-step syntheses?
- Methodological Answer : Apply factorial design or response surface methodology (RSM):
- Variable Screening : Test critical factors (e.g., catalyst loading, solvent type) using a Plackett-Burman design .
- Central Composite Design : Optimize interactions between variables (e.g., temperature × solvent polarity) to maximize yield .
- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
